molecular formula C14H13FN2O5S2 B2689672 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate CAS No. 895472-45-4

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate

Cat. No. B2689672
CAS RN: 895472-45-4
M. Wt: 372.39
InChI Key: KUZDKSHHUVPZNV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms . This compound also includes a fluorophenyl group, a sulfonyl group, an acetamido group, and a carboxylate group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 2-aminothiazole-4-carboxylate derivatives have been synthesized by reacting ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture was stirred and refluxed for 12 hours, and the progress of the reaction was monitored by thin-layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiazole ring and the fluorophenyl, sulfonyl, acetamido, and carboxylate groups. Thiazoles are known to have three possible orientations towards a target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For example, the presence of the thiazole ring could enable reactions such as electrophilic substitution . Additionally, the presence of the fluorophenyl group could alter the biophysical and chemical properties, such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the thiazole ring and the fluorophenyl, sulfonyl, acetamido, and carboxylate groups. Thiazoles are known to resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis of Analogs : Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor, has led to the development of more potent inhibitors with improved drug-like properties. These analogs, including thiazole derivatives, demonstrated significant inhibitory effects on cancer cell growth both in vitro and in vivo, highlighting their potential for therapeutic applications (Shukla et al., 2012).
  • Novel Synthesis Methods : Innovations in the synthesis of thiazole derivatives have been reported, offering new pathways for creating compounds with potential biological activity. For instance, the photolysis of specific esters in the presence of thioamides leads to moderate yields of thiazole-5-carboxylate esters, opening new avenues for drug synthesis (Fong et al., 2004).

Pharmacological Applications

  • Antimicrobial and Anticancer Activity : A range of novel thiazole and thiadiazole derivatives incorporating sulfonamide groups has been synthesized and evaluated for their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibitory activities. These compounds show significant potential as therapeutic agents against various microbial and cancer cell lines (Riyadh et al., 2018).
  • Glaucoma Treatment Potential : Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing promise as potent inhibitors for the treatment of glaucoma (Kasımoğulları et al., 2010).

Drug-Likeness and Safety Profiles

  • Structural and Drug-Likeness Analysis : The structural elucidation, density functional theory (DFT) studies, and ADME-T (absorption, distribution, metabolism, excretion, and toxicity) calculations of novel thiazole derivatives indicate their potential as drug-like molecules adhering to Lipinski's rule of five, demonstrating encouraging pharmacokinetic properties and safety profiles for further drug development processes (Nagarajappa et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. For example, 2,4-disubstituted thiazoles have been found to exhibit a wide range of biological activities and could be considered for further development as therapeutic agents .

properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O5S2/c1-2-22-13(19)11-7-23-14(16-11)17-12(18)8-24(20,21)10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDKSHHUVPZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate

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